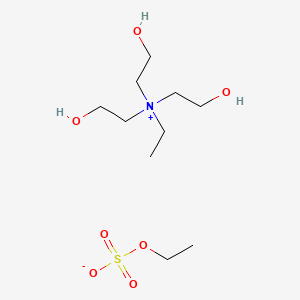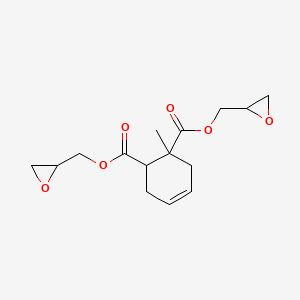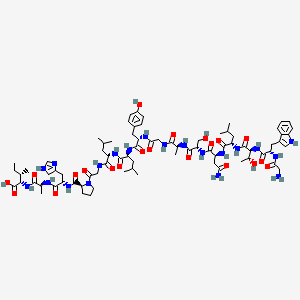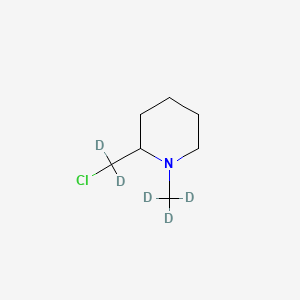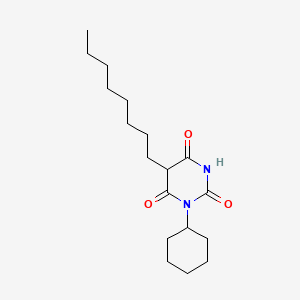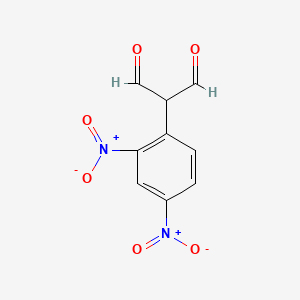
2-(2,4-Dinitrophenyl)malondialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dinitrophenyl)malondialdehyde is a chemical compound with the molecular formula C9H6N2O6. It is known for its distinctive structure, which includes a malondialdehyde backbone substituted with a 2,4-dinitrophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)malondialdehyde typically involves the reaction of malondialdehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
Malondialdehyde+2,4-Dinitrophenylhydrazine→this compound+Water
The reaction is typically conducted at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent such as ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenyl)malondialdehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-(2,4-diaminophenyl)malondialdehyde.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dinitrophenyl derivatives, while reduction can yield diamino derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenyl)malondialdehyde involves its reactivity with carbonyl compounds. The compound forms hydrazones with aldehydes and ketones through a nucleophilic addition-elimination mechanism. This reaction is facilitated by the electron-withdrawing nitro groups, which increase the electrophilicity of the carbonyl carbon.
In biological systems, the compound can disrupt cellular processes by reacting with malondialdehyde, a product of lipid peroxidation. This interaction can lead to the formation of adducts that interfere with cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A reagent used for the detection of carbonyl compounds, similar to 2-(2,4-Dinitrophenyl)malondialdehyde.
Malondialdehyde: A marker of oxidative stress and lipid peroxidation, which reacts with this compound to form stable adducts.
2,4-Dinitrophenol: A compound with similar nitro groups, used in biochemical studies and as a metabolic uncoupler.
Uniqueness
This compound is unique due to its ability to form stable hydrazones with carbonyl compounds, making it a valuable reagent in analytical chemistry. Its dual functionality, with both a malondialdehyde and a dinitrophenyl group, allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C9H6N2O6 |
|---|---|
Molecular Weight |
238.15 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)propanedial |
InChI |
InChI=1S/C9H6N2O6/c12-4-6(5-13)8-2-1-7(10(14)15)3-9(8)11(16)17/h1-6H |
InChI Key |
DFQRFRHMAHLVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)

![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
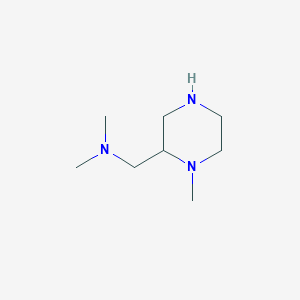
![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

